molecular formula C9H16N2O2 B1491845 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2097992-55-5

2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one

Cat. No.: B1491845
CAS No.: 2097992-55-5
M. Wt: 184.24 g/mol
InChI Key: RUZFJDWHXVGRMW-UHFFFAOYSA-N
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Description

2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one is a complex organic compound that features a unique hexahydrofuro[3,4-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized through a series of steps involving protection, cyclization, and deprotection reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials and reagents is also crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-hydroxypyridine: This compound shares a similar pyridine ring structure but lacks the hexahydrofuro moiety.

    2-amino-5,6-dihydro-3H-pyrimidin-4-one: Another related compound with a different ring system and functional groups.

Uniqueness

2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one is unique due to its hexahydrofuro[3,4-c]pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-3-9(12)11-2-1-7-5-13-6-8(7)4-11/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFJDWHXVGRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1COC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one

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